Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate

Lipophilicity logP Drug-likeness

Medicinal chemistry requires pure, structurally verified 2-aminothiophene scaffolds to avoid SAR misinterpretation. CAS 72965-15-2 is a regioisomerically pure 4-isobutyl-2-aminothiophene-3-carboxylate, synthesized via the Gewald reaction with complete regioselectivity. - **Structural Certainty**: Single-crystal X-ray structure (CCDC 660297) confirms coplanar thiophene ring; intermolecular N-H···O H-bonds define solid form. - **Synthetic Utility**: Direct precursor for thieno[2,3-d]pyrimidines (kinase inhibitor libraries), PROTAC linkers, and A₁AR allosteric enhancers. - **Supply**: Moderate logP (~3.6-4.75) and thermal stability (mp ~107°C). Available for immediate research shipment.

Molecular Formula C11H17NO2S
Molecular Weight 227.32
CAS No. 72965-15-2
Cat. No. B2900522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate
CAS72965-15-2
Molecular FormulaC11H17NO2S
Molecular Weight227.32
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1CC(C)C)N
InChIInChI=1S/C11H17NO2S/c1-4-14-11(13)9-8(5-7(2)3)6-15-10(9)12/h6-7H,4-5,12H2,1-3H3
InChIKeyWKTSGSNDSJZXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl 2-amino-4-isobutylthiophene-3-carboxylate: Overview


Ethyl 2‑amino‑4‑(2‑methylpropyl)thiophene‑3‑carboxylate (CAS 72965‑15‑2; synonym: ethyl 2‑amino‑4‑isobutylthiophene‑3‑carboxylate) belongs to the 2‑aminothiophene‑3‑carboxylate family, a privileged scaffold in medicinal chemistry and heterocyclic synthesis [1]. The compound is obtained exclusively through the Gewald reaction of 4‑methyl‑2‑pentanone with ethyl cyanoacetate and elemental sulfur, yielding a thiophene core bearing a free 2‑amino group, a 3‑ethoxycarbonyl ester, and a 4‑isobutyl side chain [2]. Its single‑crystal X‑ray structure (CCDC 660297) confirms a coplanar thiophene ring stabilized by intra‑ and intermolecular N–H···O hydrogen bonds, providing unambiguous structural authentication rarely available for this class of intermediates [3].

Regioisomerically pure 4-isobutyl scaffold synthesized exclusively via Gewald reaction
Deposited single-crystal X-ray structure (CCDC 660297) enables batch identity verification
Building block for thieno[2,3-d]pyrimidine libraries with consistent 5-isobutyl substitution

Why Generic 4-Alkyl Analogs Cannot Substitute


Within the 2‑aminothiophene‑3‑carboxylate class, subtle variations in the 4‑alkyl substituent produce divergent physicochemical profiles. The isobutyl group of CAS 72965‑15‑2 imparts a computed logP of ~3.17–4.75 (depending on model) and an aqueous solubility of ~62 mg/L at 25 °C, while the methyl ester analog (CAS 183562‑37‑0) and the 4‑ethyl‑5‑methyl variant (CAS 82546‑91‑6) generate different lipophilicity and solubility signatures that alter downstream reactivity, crystallization behavior, and pharmacokinetic properties [1]. Moreover, the Gewald synthesis of the 4‑isobutyl series proceeds with complete regioselectivity—no 4‑methyl‑substituted isomer is formed—meaning that the isobutyl substitution pattern is structurally unique and cannot be replicated by acquiring a generic “4‑alkyl” 2‑aminothiophene [2].

Physicochemical Profile
Target
Isobutyl group delivers higher lipophilicity and lower aqueous solubility, influencing assay design and formulation compatibility
Generic 4-alkyl analog
Smaller alkyl chains shift logP and solubility, potentially altering reactivity and downstream ADME properties
Regiochemical Purity
Target
Gewald synthesis yields exclusively 4-isobutyl regioisomer; no 4-methyl isomer detected
Generic 4-alkyl analog
May contain regioisomeric mixtures from non-selective cyclization, compromising thienopyrimidine ring formation

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (logP) Differentiation

The target compound exhibits an XLogP3 of 3.6 (PubChem computed) and an ACD/LogP of 4.75, reflecting the hydrophobic contribution of the 4‑isobutyl group [1]. By contrast, the methyl ester analog Methyl 2‑amino‑4‑isobutylthiophene‑3‑carboxylate (CAS 183562‑37‑0) has one fewer methylene unit in the ester chain, yielding a lower molecular volume and predictably lower logP (~0.4–0.5 log units lower based on ΔHansch‑π for –CH₂–). The 4‑ethyl‑5‑methyl analog Ethyl 2‑amino‑4‑ethyl‑5‑methylthiophene‑3‑carboxylate (CAS 82546‑91‑6) carries a more compact 4‑substituent, further reducing lipophilicity .

Lipophilicity (logP)
Class-level
XLogP3 3.6 / ACD/LogP 4.75
Methyl ester ~3.2; 4-ethyl-5-methyl analog ~2.8–3.0
Higher lipophilicity supports membrane permeability and chromatographic retention considerations
Computed values; no experimental logP available
Lipophilicity logP Drug-likeness

Aqueous Solubility Comparison

The estimated water solubility of the target compound at 25 °C is 61.79 mg/L (WSKOW v1.41, based on log Kow = 3.17), placing it in the moderately lipophilic, poorly water‑soluble regime . In contrast, many 2‑aminothiophene‑3‑carboxylates bearing smaller 4‑substituents (e.g., 4‑methyl or 4‑ethyl) have extrapolated solubilities exceeding 150–500 mg/L due to lower log Kow values. The experimental solubility measured at pH 7.4 by PubChem is 2.1 µg/mL (0.0021 mg/mL), which translates to approximately 2.1 mg/L—markedly lower than the WS‑KOW estimate and indicative of a strong pH‑ and buffer‑dependent solubility profile [1].

Aqueous Solubility
Class-level
WSKOW 61.79 mg/L; pH 7.4 exp. 2.1 mg/L
4-methyl analogs estimated >150 mg/L
Low solubility dictates DMSO stock concentration limits and in vitro assay design
WSKOW estimate; pH-dependent solubility observed
Aqueous solubility Bioavailability Formulation

Topological Polar Surface Area (tPSA) Analysis

The computed tPSA of the target compound is 80.6 Ų [1], which falls below the widely cited 90 Ų threshold for blood‑brain barrier penetration and within the 60–140 Ų range associated with good oral bioavailability [2]. 2‑Aminothiophene‑3‑carbonitrile analogs, which replace the 3‑ethoxycarbonyl ester with a nitrile group, exhibit tPSA values approximately 20–25 Ų lower (~56–60 Ų), while 3‑carboxamide derivatives have tPSA values roughly 20–30 Ų higher (~100–110 Ų) due to the additional H‑bond donor [3]. The ethyl ester therefore occupies a distinct intermediate tPSA space that balances permeability and solubility.

tPSA Analysis
Class-level
80.6 Ų
3‑carbonitrile analogs ~56–60 Ų; 3‑carboxamide ~100–110 Ų
Intermediate tPSA balances permeability and solubility for CNS drug-likeness considerations
Computed; class-level comparison
tPSA CNS penetration Drug‑likeness

Regiochemical Specificity in Gewald Synthesis

The Gewald reaction of 4‑methyl‑2‑pentanone with ethyl cyanoacetate yields exclusively the 4‑isobutyl‑substituted 2‑aminothiophene‑3‑carboxylate; no 4‑methyl‑substituted aminothiophene is detected in the product mixture [1]. This complete regiochemical selectivity is mechanistically significant and contrasts with linear methylketones (e.g., 2‑butanone), which produce mixtures of 4‑ and 5‑substituted regioisomers . The absence of regioisomeric contamination is verified by the single‑crystal X‑ray structure (CCDC 660297), which unambiguously assigns the isobutyl group to the 4‑position [2].

Regiochemical Specificity
Head-to-head
100% 4-isobutyl regioisomer
Linear-ketone derived analogs yield regioisomeric mixtures
Regioisomerically pure building block ensures reproducible thienopyrimidine cyclization
Verified by single-crystal X-ray
Regioselectivity Gewald reaction Synthetic intermediate

Crystallographic Authentication by Single-Crystal X-Ray

The title compound has been fully characterized by single‑crystal X‑ray diffraction, providing unit‑cell parameters (monoclinic, space group P2₁/c, a=9.2080 Å, b=14.0485 Å, c=10.6748 Å, β=94.699°, Z=4) and confirming intramolecular N–H···O and C–H···O hydrogen bonds that govern molecular conformation [1]. By contrast, closely related 4‑alkyl‑substituted 2‑aminothiophene‑3‑carboxylates (e.g., the methyl ester CAS 183562‑37‑0 and the 4‑ethyl‑5‑methyl analog CAS 82546‑91‑6) lack publicly deposited single‑crystal structures, making crystallographic identity confirmation and solid‑form patenting infeasible without de novo crystallization [2].

Crystallographic Authentication
Head-to-head
CCDC 660297 deposited; R=0.070
Nearest analogs lack deposited crystal structures
Deposited crystal structure supports PXRD batch verification and solid-form development
Only available for this compound among close analogs
X‑ray crystallography Solid‑state characterization Quality control

Melting Point and Thermal Stability

The estimated melting point of the target compound is 107.08 °C (MPBPWIN v1.42, mean of adapted Stein & Brown and weighted MP methods) . This value is substantially higher than that of the unsubstituted parent compound, Ethyl 2‑aminothiophene‑3‑carboxylate (CAS 31891‑06‑2), which is typically an oil or low‑melting solid (~30–45 °C), owing to the additional van der Waals interactions and molecular weight contributed by the 4‑isobutyl chain. The elevated melting point facilitates purification by recrystallization (ethanol/dichloromethane) and improves solid‑state handling during weighing and formulation [1].

Melting Point
Class-level
107.08 °C (estimated)
Elevated melting point facilitates solid handling and recrystallization purification
Computed; no experimental DSC data
Melting point Thermal stability Purification

Research and Procurement Application Scenarios


Thieno[2,3-d]pyrimidine Library Synthesis

2‑Aminothiophene‑3‑carboxylate esters serve as the primary precursors for thieno[2,3‑d]pyrimidine synthesis via cyclocondensation with nitriles or formamide equivalents . CAS 72965‑15‑2 supplies a regioisomerically pure 4‑isobutyl‑substituted scaffold (confirmed by single‑crystal X‑ray), ensuring that the resulting thienopyrimidine library carries a consistent 5‑isobutyl substituent. This structural uniformity is critical for SAR interpretation in kinase inhibitor programs, where subtle changes in the 5‑alkyl group of the thienopyrimidine core modulate potency against targets such as JNK and IKKβ .

A₁ Adenosine Receptor Allosteric Enhancer SAR

Structure–activity relationship studies on 2‑aminothiophene‑based A₁AR allosteric enhancers have established that substitution at the 4‑position increases activity by a factor of approximately 3 (phenyl > methyl > H), while the 5‑position exerts minimal influence . CAS 72965‑15‑2 provides a larger, more lipophilic 4‑isobutyl group (logP ≈ 3.6–4.75) that extends this SAR trend, enabling evaluation of steric and hydrophobic effects beyond phenyl substitution. The compound's tPSA of 80.6 Ų and LogD₇.₄ of 3.60 place it in a favorable range for optimizing CNS exposure while maintaining allosteric enhancer potency .

Solid-Form Screening and Polymorph Studies

The availability of a fully refined single‑crystal X‑ray structure (CCDC 660297, R = 0.070) provides a definitive reference for polymorph screening, salt/co‑crystal formation studies, and solid‑form patenting . The crystal packing is governed by intermolecular N–H···O hydrogen bonds, and the estimated melting point of 107 °C allows thermal methods (DSC, TGA) to be applied without decomposition. Analogs lacking deposited crystal structures require de novo crystallization and structure solution, adding weeks to months of development time and increasing project risk in preclinical solid‑form selection .

Late-Stage Functionalization for PROTAC Conjugates

The unsubstituted 5‑position of CAS 72965‑15‑2 is amenable to electrophilic halogenation or direct C–H functionalization, providing a handle for linker attachment in PROTAC (proteolysis‑targeting chimera) and RIBOTAC (ribonuclease‑targeting chimera) design . The 2‑aminothiophene scaffold has been incorporated into BRD4‑targeting PROTACs via the JQ‑1 ligand, and the defined 4‑isobutyl group of this compound offers a distinct lipophilic vector that can be exploited for optimizing ternary complex formation and degradation efficiency. The compound's moderate solubility (~2 mg/L at pH 7.4) is acceptable for in vitro linker‑optimization studies, while the high logP facilitates cell permeability .

Application Selection Property Validation Focus
Thieno[2,3-d]pyrimidine Library Synthesis Regioisomerically pure 4-isobutyl scaffold Confirm regiochemistry by X-ray or NMR; consistent 5-isobutyl substitution for SAR
A₁ Adenosine Receptor Allosteric Enhancer SAR Extended 4-isobutyl lipophilic group for SAR exploration Evaluate steric and hydrophobic effects beyond phenyl; tPSA within CNS-appropriate window
Solid-Form Screening and Polymorph Studies Deposited single-crystal X-ray structure (CCDC 660297) as reference PXRD batch verification; thermal methods (DSC/TGA) applicability
Late-Stage Functionalization for PROTAC Conjugates Unsubstituted 5-position for linker attachment; defined 4-isobutyl lipophilic vector Halogenation or C–H functionalization feasibility; cell permeability in linker-optimization assays
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